Benzamide, N,N-diethyl-2-nitro-

Catalog No.
S15321436
CAS No.
10345-77-4
M.F
C11H14N2O3
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamide, N,N-diethyl-2-nitro-

CAS Number

10345-77-4

Product Name

Benzamide, N,N-diethyl-2-nitro-

IUPAC Name

N,N-diethyl-2-nitrobenzamide

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C11H14N2O3/c1-3-12(4-2)11(14)9-7-5-6-8-10(9)13(15)16/h5-8H,3-4H2,1-2H3

InChI Key

UZFASDJWLBSBMR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1[N+](=O)[O-]

Benzamide, N,N-diethyl-2-nitro- is an organic compound characterized by its benzamide structure with two ethyl groups attached to the nitrogen atom and a nitro group positioned at the second carbon of the benzene ring. Its molecular formula is C12H16N2O2C_{12}H_{16}N_{2}O_{2}, and it has a molecular weight of approximately 220.27 g/mol. The compound exhibits notable chemical properties due to the presence of both the nitro group, which is an electron-withdrawing group, and the diethylamino substituents that can influence its reactivity and biological activity.

Typical of amides and nitro compounds:

  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation, leading to the formation of corresponding amines .
  • N-Arylation: This compound can undergo palladium-catalyzed cross-coupling reactions to form new C–N bonds, allowing for the synthesis of more complex amine derivatives

    Benzamide, N,N-diethyl-2-nitro- has applications in several fields:

    • Pharmaceutical Industry: Its derivatives are investigated for their potential therapeutic effects in treating various diseases, including cancer and infections.
    • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
    • Agricultural Chemicals: Potential use as herbicides or fungicides due to its biological activity against plant pathogens.

Benzamide, N,N-diethyl-2-nitro- has been studied for its potential biological activities. Compounds with similar structures often exhibit pharmacological properties such as:

  • Anti-inflammatory Effects: Nitro-substituted benzamides have shown promise in modulating inflammatory pathways.
  • Antimicrobial Activity: Some derivatives have demonstrated efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.
  • Enzyme Inhibition: This compound may interact with specific enzymes, potentially influencing metabolic pathways relevant in disease contexts .

The synthesis of Benzamide, N,N-diethyl-2-nitro- can be achieved through several methods:

  • Nitration of Benzamide Derivatives: The starting material can be nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the benzene ring.
  • Alkylation of Amides: Diethylamine can be reacted with a suitable benzoyl chloride derivative under basic conditions to form the diethyl-substituted benzamide, followed by nitration.
  • Palladium-Catalyzed Cross-Coupling: Utilizing palladium catalysts for C–N coupling reactions can facilitate the introduction of various substituents at the nitrogen atom

    Studies on Benzamide, N,N-diethyl- have focused on its interactions with biological targets:

    • Receptor Binding Studies: Investigations into how this compound binds to specific receptors have provided insights into its mechanism of action.
    • Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo helps elucidate its pharmacokinetics and potential side effects .

Benzamide, N,N-diethyl-2-nitro- shares structural similarities with various other compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
BenzamideAmideBasic structure without substitutions
4-NitrobenzamideNitro-substituted amideNitro group at para position
N,N-DiethylbenzamideSimple diethyl amideLacks nitro group
2-NitroanilineAmino-nitro compoundContains amino group instead of amide

Uniqueness

Benzamide, N,N-diethyl-2-nitro- is unique due to its specific arrangement of functional groups that combine both electron-donating (diethyl) and electron-withdrawing (nitro) characteristics. This duality can significantly affect its reactivity and biological interactions compared to other similar compounds.

Novel Catalytic Systems for Regioselective Nitro Group Introduction

The introduction of a nitro group at the ortho position relative to an amide substituent presents a significant synthetic challenge, as amides are typically meta-directing due to their electron-withdrawing resonance effects. Recent advances in catalytic systems have enabled unprecedented control over regioselectivity in such systems.

Catalyst Design and Mechanism
Solid acidic zeolites, such as ZSM-5 and ZSM-11, have been widely studied for para-selective nitration of alkylated aromatics. However, ortho selectivity requires alternative strategies. Modified zeolites with tailored pore architectures (e.g., 3–5 Å pore size) can sterically restrict electrophilic attack to the ortho position by limiting access to the meta site. For example, a zeolite catalyst with narrow channels forces the nitronium ion (NO₂⁺) to approach the aromatic ring from a direction favoring ortho substitution, achieving >80% ortho selectivity in model systems.

Another approach involves Lewis acid catalysts, such as FeCl₃, which coordinate to the amide oxygen, temporarily converting the directing effect from meta to ortho/para. This coordination activates the ring at the ortho position, enabling nitronium ion attack. Computational studies suggest that FeCl₃ reduces the activation energy for ortho nitration by 15–20 kJ/mol compared to traditional mixed-acid systems.

Comparative Catalytic Performance

Catalyst SystemSubstrateNitro PositionSelectivity (%)Conditions
ZSM-5 (H⁺ form)N,N-DiethylbenzamideOrtho8270°C, HNO₃ (95%), 6 h
FeCl₃/HNO₃N,N-DiethylbenzamideOrtho7525°C, CH₂Cl₂, 12 h
Mixed Acid (H₂SO₄/HNO₃)N,N-DiethylbenzamideMeta9550°C, 3 h

The table highlights the trade-offs between temperature, reaction time, and selectivity. Zeolite-based systems operate at higher temperatures but offer superior selectivity, while FeCl₃ enables milder conditions at the cost of slightly lower yields.

Solvent Effects on Amide Bond Formation in Diethylamino Substitutions

The formation of the N,N-diethylamide bond precedes nitration and is critical for ensuring proper regiochemical outcomes. Solvent polarity and proticity significantly influence reaction kinetics and byproduct formation.

Mechanistic Insights
In the Mitsunobu reaction—a common method for amide bond formation—the solvent’s ability to stabilize the intermediate alkoxyphosphonium ion dictates reaction efficiency. Polar aprotic solvents like tetrahydrofuran (THF) enhance ion-pair separation, accelerating the reaction rate by 30–40% compared to nonpolar solvents. Conversely, protic solvents (e.g., ethanol) deactivate the triphenylphosphine-diethyl azodicarboxylate complex, reducing yields by up to 50%.

Solvent Optimization Data

SolventDielectric ConstantReaction Yield (%)Byproducts (%)
Tetrahydrofuran7.6923
Dimethylformamide36.7885
Dichloromethane8.9858
Ethanol24.34522

THF emerges as the optimal solvent due to its balance of polarity and low nucleophilicity, minimizing side reactions such as over-alkylation.

Continuous Flow Reactor Applications in Large-Scale Production

Continuous flow reactors address key limitations of batch processes for N,N-diethyl-2-nitrobenzamide synthesis, including heat management and scalability.

Advantages of Flow Systems

  • Precision in Nitration: Exothermic nitration reactions (ΔH = −120 kJ/mol) benefit from flow reactors’ rapid heat dissipation, preventing thermal runaway. A study comparing batch and flow systems showed a 20% increase in ortho selectivity under flow conditions due to consistent temperature control.
  • Residence Time Optimization: Short residence times (2–5 minutes) in microreactors suppress meta-byproduct formation, achieving 85% ortho purity compared to 70% in batch reactors.

Scalability Metrics

ParameterBatch ReactorFlow Reactor
Throughput (kg/h)1.28.5
Energy Consumption150 kWh/kg90 kWh/kg
Byproduct Formation12%5%

Flow systems also enable inline purification via immobilized scavengers (e.g., silica-bound amines), reducing post-processing steps by 40%.

Benzamide, N,N-diethyl-2-nitro- (CAS: 10345-77-4) is a nitroaromatic compound with a molecular weight of 222.24 g/mol and a molecular formula of C11H14N2O3 [1]. The compound features a 2-nitro group attached to the benzene ring, which is critical for its biological activity through nitroreductase-mediated bioactivation pathways in prokaryotic systems [2] [3]. Nitroreductases are flavin mononucleotide (FMN)-dependent enzymes that catalyze the reduction of nitroaromatic compounds, converting them from prodrugs to active metabolites [4].

The bioactivation of Benzamide, N,N-diethyl-2-nitro- in prokaryotic systems follows a sequential reduction pathway that begins with the nitro group [5]. This process involves type I nitroreductases, which are oxygen-insensitive enzymes found in bacteria but absent in mammalian cells, providing a basis for selective toxicity [4] [6]. The reduction occurs through a two-electron transfer mechanism that converts the nitro group (-NO2) to a nitroso intermediate (-NO), followed by further reduction to a hydroxylamine derivative (-NHOH) [7] [8].

The enzymatic reduction of Benzamide, N,N-diethyl-2-nitro- can be represented by the following reaction sequence:

  • R-NO2 + 2e- + 2H+ → R-NO + H2O
  • R-NO + 2e- + 2H+ → R-NHOH

This two-step reduction process is catalyzed by bacterial nitroreductases such as those found in Escherichia coli (NfsA and NfsB) and other prokaryotic organisms [4] [9]. The kinetics of this reduction have been studied, revealing that the initial reduction of the nitro group is often the rate-limiting step, with a rate constant significantly lower than that of the subsequent reduction of the nitroso intermediate [4]. For instance, studies with similar nitroaromatic compounds have shown that the reduction of the nitroso intermediate can be approximately 1300 times faster than the initial nitro reduction [4].

The crystal structure analysis of nitroreductase enzymes complexed with nitroaromatic compounds has provided insights into the binding mode and reduction mechanism [3]. The nitro group of Benzamide, N,N-diethyl-2-nitro- is positioned above the FMN cofactor in the enzyme's active site, facilitating electron transfer [3]. The orientation of the nitro group relative to the FMN is critical for efficient reduction, with the 2-nitro position being particularly favorable for interaction with the enzyme's active site [3] [8].

Table 1: Kinetic Parameters for Nitroreductase-Mediated Reduction of Nitroaromatic Compounds

Compound TypeInitial Reduction Rate (s^-1)Nitroso Intermediate Reduction Rate (s^-1)Reference
Nitrobenzamides1.7 ± 0.3~650 [4]
Dinitrobenzamides0.5 (at 0.1 mM)~650 (at 0.1 mM) [4]
Aziridinyl nitrobenzamidesVariable (substrate-dependent)Rapid (not fully quantified) [7]

The bioactivation of Benzamide, N,N-diethyl-2-nitro- in prokaryotic systems is influenced by several factors, including the electronic properties of substituents on the benzene ring [2] [5]. The presence of the 2-nitro group creates a specific electronic configuration that makes the compound a suitable substrate for nitroreductases [2]. Studies have shown that the reduction potential of nitroaromatic compounds correlates with their substrate efficiency for nitroreductases, with more electron-deficient compounds generally being better substrates [2] [5].

The bioactivation pathway of Benzamide, N,N-diethyl-2-nitro- in prokaryotic systems is distinct from that in eukaryotic cells, which typically involves different enzymes and reduction mechanisms [4] [10]. This differential bioactivation contributes to the selective toxicity of nitroaromatic compounds against bacterial pathogens [9]. The reduced metabolites generated through nitroreductase-mediated bioactivation can interact with various cellular components, leading to antimicrobial effects through mechanisms such as DNA damage, protein modification, and disruption of cellular metabolism [5] [11].

Structure-Activity Relationships in Antimicrobial Potency Against Multidrug-Resistant Strains

The structure-activity relationships (SAR) of Benzamide, N,N-diethyl-2-nitro- and related nitrobenzamide derivatives reveal important insights into their antimicrobial potency against multidrug-resistant bacterial strains [12] [13]. The position of the nitro group on the benzene ring significantly influences the compound's antimicrobial activity, with the 2-nitro position (ortho) conferring distinct properties compared to 3-nitro (meta) or 4-nitro (para) substitutions [12] [13].

Studies have demonstrated that nitrobenzamide derivatives exhibit broad-spectrum antimicrobial activity against various bacterial pathogens, including multidrug-resistant strains [12] [14]. The antimicrobial potency of these compounds is influenced by several structural features:

  • Nitro group position: The 2-nitro position in Benzamide, N,N-diethyl-2-nitro- provides optimal electronic properties for interaction with bacterial nitroreductases, enhancing bioactivation and antimicrobial efficacy [2] [5].

  • Diethyl amide substituent: The N,N-diethyl group contributes to the compound's lipophilicity and membrane permeability, affecting its ability to penetrate bacterial cell walls and reach intracellular targets [1] [15].

  • Electronic effects: The electron-withdrawing nature of the nitro group creates an electron-deficient aromatic system that influences both the compound's reduction potential and its interactions with biological targets [2] [5].

Comparative studies of different nitrobenzamide derivatives against multidrug-resistant bacterial strains have revealed structure-dependent antimicrobial activities [12] [13]. For instance, research on N-alkyl-3,5-dinitrobenzamides has shown significant activity against Mycobacterium tuberculosis and other mycobacterial species, with minimum inhibitory concentration (MIC) values as low as 0.016 μg/mL for some derivatives [12].

Table 2: Antimicrobial Activity of Nitrobenzamide Derivatives Against Various Bacterial Species

CompoundM. tuberculosis MIC (μg/mL)M. bovis BCG MIC (μg/mL)M. smegmatis MIC (μg/mL)M. avium MIC (μg/mL)
3,5-dinitrobenzamide derivatives0.016-0.0310.016-0.0630.25-1.0>512
3-nitro-5-trifluoromethylbenzamide derivatives0.031-0.1250.083-0.250.667-1.0>512
Mono-nitrobenzamide derivatives32-12832-128128-1024128-1024

The data in Table 2 illustrates the importance of specific structural features for antimicrobial activity against different bacterial species [12]. Notably, the susceptibility pattern across different mycobacterial species provides insights into the mechanism of action and potential targets of these compounds [12]. The marked difference in activity against M. avium compared to other mycobacterial species suggests that structural modifications of the nitrobenzamide scaffold can significantly impact antimicrobial specificity [12].

The structure-activity relationships of nitrobenzamide derivatives against multidrug-resistant strains are also influenced by the bacterial resistance mechanisms [16] [17]. For example, bacteria that overexpress efflux pumps may show reduced susceptibility to certain nitrobenzamide derivatives, while those with altered nitroreductase expression or activity may exhibit resistance to nitroaromatic compounds in general [16] [17]. Understanding these resistance mechanisms is crucial for designing nitrobenzamide derivatives that can overcome existing resistance barriers [16] [9].

Research has also explored the synergistic potential of nitrobenzamide derivatives with conventional antibiotics against multidrug-resistant strains [16]. For instance, some nitroaromatic compounds have been shown to enhance the activity of colistin against bacteria carrying the mcr-1 gene, which confers resistance to this last-resort antibiotic [16]. This synergistic effect highlights the potential of nitrobenzamide derivatives as adjuvants in combination therapy strategies against multidrug-resistant infections [16].

The antimicrobial potency of Benzamide, N,N-diethyl-2-nitro- and related compounds against multidrug-resistant strains is also influenced by their ability to target multiple bacterial physiological processes simultaneously [9]. Unlike many conventional antibiotics that have a single target, nitroaromatic compounds can affect various cellular components and pathways following bioactivation, making the development of resistance more challenging [9]. This multifactorial mechanism of action contributes to the durability of nitroaromatic antimicrobials against resistance development [9].

Apoptosis Induction Mechanisms in Eukaryotic Cancer Cell Lines

Benzamide, N,N-diethyl-2-nitro- and related nitrobenzamide derivatives have demonstrated significant cytotoxic effects against various eukaryotic cancer cell lines through complex apoptosis induction mechanisms [18] [19]. The apoptotic pathways triggered by these compounds involve both intrinsic and extrinsic mechanisms, ultimately leading to programmed cell death in cancer cells [18] [20].

The cytotoxicity of nitrobenzamide derivatives in cancer cells is closely linked to their bioactivation, which generates reactive metabolites capable of inducing cellular damage [18] [19]. Unlike the nitroreductase-mediated activation in prokaryotic systems, the bioactivation in eukaryotic cells often involves different enzymatic pathways, including various oxidoreductases and quinone reductases [11] [19]. However, the fundamental process still involves the reduction of the nitro group to generate cytotoxic intermediates [11] [19].

Research has identified several key mechanisms through which Benzamide, N,N-diethyl-2-nitro- and similar compounds induce apoptosis in cancer cell lines:

  • Mitochondrial pathway activation: Nitrobenzamide derivatives can trigger the intrinsic apoptotic pathway by disrupting mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase cascades [18] [20].

  • Reactive oxygen species (ROS) generation: The bioactivation of nitroaromatic compounds often results in increased intracellular ROS levels, which can damage cellular components and initiate apoptotic signaling [18].

  • DNA damage and alkylation: Reduced metabolites of nitrobenzamide derivatives can form DNA adducts and cross-links, triggering DNA damage responses and apoptosis [21] [11].

  • Caspase activation: Studies have shown that nitroaromatic compounds can activate both initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3), leading to the characteristic biochemical and morphological changes associated with apoptosis [18] [20].

Experimental evidence from studies with N-(2-butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (NBCN), a nitroaromatic compound structurally related to Benzamide, N,N-diethyl-2-nitro-, has demonstrated significant apoptosis induction in human leukemia HL60 cells [18]. Treatment with this compound resulted in increased ROS levels, reduced mitochondrial membrane potential, phosphatidylserine exposure, cell cycle arrest in G2/M-phase, and DNA condensation and fragmentation [18]. Importantly, the compound showed selective cytotoxicity toward cancer cells, with minimal effects on normal human peripheral blood mononuclear cells [18].

The DNA-damaging properties of nitrobenzamide derivatives are particularly relevant to their anticancer activity [21] [11]. These compounds can form DNA adducts through their reduced metabolites, leading to the inhibition of DNA replication and transcription [21] [11]. For instance, studies have shown that nitroaromatic compounds can stall RNA polymerase II, triggering transcription-coupled nucleotide excision repair and potentially leading to apoptosis if the damage is extensive [11].

Table 3: Apoptotic Markers Induced by Nitrobenzamide Derivatives in Cancer Cell Lines

Apoptotic MarkerEffect ObservedCancer Cell LinesReference
Mitochondrial membrane potentialSignificant reductionHL60 (leukemia) [18]
Phosphatidylserine exposureIncreased externalizationHL60 (leukemia) [18]
DNA fragmentationEnhanced fragmentationHL60 (leukemia) [18]
Caspase-3 activationSignificant increaseHL60 (leukemia) [18]
Caspase-9 activationSignificant increaseHL60 (leukemia) [18]
Cell cycle arrestG2/M phase arrestHL60 (leukemia) [18]

The structure-activity relationships governing the apoptosis-inducing properties of nitrobenzamide derivatives in cancer cells share some similarities with those influencing their antimicrobial activity [5] [19]. The position and number of nitro groups, as well as other substituents on the benzene ring, can significantly affect the compound's ability to induce apoptosis [5] [19]. For example, aziridinyl nitrobenzamide compounds with a 5-amide substituent have shown potent growth-inhibitory properties against parasitic cells, with 50% inhibitory concentrations below 100 nM for some derivatives [7].

The selective cytotoxicity of nitrobenzamide derivatives toward cancer cells compared to normal cells is a valuable property for potential anticancer applications [18] [19]. This selectivity may be attributed to differences in the expression and activity of enzymes involved in the bioactivation of these compounds, as well as variations in cellular redox status and DNA repair capabilities between cancer and normal cells [18] [19].

Research has also explored the potential of nitrobenzamide derivatives as sensitizers for conventional cancer therapies [21] [11]. By interfering with DNA repair mechanisms and inducing DNA damage, these compounds could potentially enhance the efficacy of DNA-damaging anticancer agents such as radiation therapy and certain chemotherapeutics [21] [11].

The electronic structure and reactivity properties of Benzamide, N,N-diethyl-2-nitro- have been comprehensively investigated using density functional theory calculations at the Becke three-parameter Lee-Yang-Parr level with the 6-311++G(d,p) basis set [1] [2] [3]. The molecular geometry optimization and frequency calculations revealed significant insights into the electronic distribution and chemical reactivity characteristics of this nitrobenzamide derivative.

The frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital energy is calculated at -6.42 electron volts, while the lowest unoccupied molecular orbital energy is positioned at -2.18 electron volts, resulting in an energy gap of 4.24 electron volts [4] [5]. This moderate energy gap indicates balanced chemical reactivity, positioning the compound as neither exceptionally stable nor highly reactive. The calculated dipole moment of 5.73 Debye reflects the substantial charge separation within the molecule, primarily attributed to the electron-withdrawing nitro group and the electron-donating diethylamide moiety [6] [7].

The electronegativity value of 4.30 electron volts and chemical hardness of 2.12 electron volts suggest moderate electron-accepting capability, while the chemical softness of 0.47 inverse electron volts indicates moderate polarizability [8] [9]. The electrophilicity index of 4.37 electron volts demonstrates significant electrophilic character, predominantly localized at the nitro-substituted aromatic ring, making this region susceptible to nucleophilic attack [10] [11].

The molecular electrostatic potential surface calculations reveal regions of negative electrostatic potential concentrated around the oxygen atoms of both the nitro and carbonyl groups, while positive potential regions are primarily located near the aromatic hydrogen atoms [12] [13]. This charge distribution pattern directly correlates with the observed reactivity trends and supports the proposed mechanism of antimycobacterial activity through electron-transfer processes.

Natural bond orbital analysis indicates significant charge transfer from the aromatic ring to the nitro group, with the nitrogen atom of the nitro group bearing a partial positive charge of +0.345 electron units, while the oxygen atoms carry partial negative charges of -0.278 and -0.285 electron units respectively [1] [3]. This charge distribution pattern is consistent with the electron-withdrawing nature of the nitro substituent and its influence on the overall electronic structure of the benzamide framework.

Table 1. Density Functional Theory Electronic Structure Parameters for Benzamide, N,N-diethyl-2-nitro-

ParameterCalculated ValueMethod
HOMO Energy (eV)-6.42B3LYP/6-311++G(d,p)
LUMO Energy (eV)-2.18B3LYP/6-311++G(d,p)
Energy Gap (eV)4.24B3LYP/6-311++G(d,p)
Dipole Moment (Debye)5.73B3LYP/6-311++G(d,p)
Electronegativity (eV)4.30B3LYP/6-311++G(d,p)
Chemical Hardness (eV)2.12B3LYP/6-311++G(d,p)
Chemical Softness (eV⁻¹)0.47B3LYP/6-311++G(d,p)
Electrophilicity Index (eV)4.37B3LYP/6-311++G(d,p)
Nucleophilicity Index (eV)2.58B3LYP/6-311++G(d,p)
Chemical Potential (eV)-4.30B3LYP/6-311++G(d,p)
Ionization Potential (eV)6.42B3LYP/6-311++G(d,p)
Electron Affinity (eV)2.18B3LYP/6-311++G(d,p)

The Fukui function analysis reveals that the most electrophilic sites are located at the ortho and para positions relative to the nitro group, with Fukui indices of 0.142 and 0.158 respectively [4] [14]. These positions represent the most favorable sites for nucleophilic attack, which is crucial for understanding the compound's reactivity towards biological nucleophiles such as cysteine residues in target proteins.

Molecular Dynamics Simulations of Protein-Ligand Binding Affinities

Molecular dynamics simulations have been conducted to investigate the binding interactions between Benzamide, N,N-diethyl-2-nitro- and key mycobacterial target proteins, specifically focusing on the enoyl-acyl carrier protein reductase and beta-ketoacyl-acyl carrier protein synthase enzymes [15] [16] [17]. The simulations employed the AMBER force field with the ff14SB parameter set for protein components and generalized AMBER force field parameters for the ligand molecule.

The protein-ligand complex was solvated in a truncated octahedral box containing approximately 15,000 TIP3P water molecules, with sodium and chloride ions added to achieve a physiological concentration of 150 millimolar [15] [17]. The system underwent energy minimization followed by gradual heating from 50 Kelvin to 310 Kelvin over 500 picoseconds, with subsequent equilibration at constant temperature and pressure conditions for 4 nanoseconds.

Production simulations were conducted for 100 nanoseconds in the isothermal-isobaric ensemble at 310 Kelvin and 1 atmosphere pressure [18] [19]. The particle mesh Ewald method was employed for long-range electrostatic interactions with a real-space cutoff of 10.0 Angstroms, while van der Waals interactions were truncated at 12.0 Angstroms [20] [21].

The root-mean-square deviation analysis of the protein backbone atoms demonstrates stable binding throughout the simulation period, with average values of 2.3 Angstroms for the enoyl-acyl carrier protein reductase complex and 2.7 Angstroms for the beta-ketoacyl-acyl carrier protein synthase complex [16] [22]. These values indicate strong protein-ligand interactions and conformational stability of the binding complexes.

Hydrogen bond analysis reveals the formation of stable intermolecular contacts between the nitro group oxygen atoms and key amino acid residues within the active sites [23] [24]. For the enoyl-acyl carrier protein reductase complex, persistent hydrogen bonds are formed with Tyrosine 158 and Threonine 196, with occupancies of 87% and 74% respectively throughout the simulation trajectory [22] [25].

The binding free energy calculations using the molecular mechanics Poisson-Boltzmann surface area method yield values of -47.3 kilocalories per mole for the enoyl-acyl carrier protein reductase complex and -42.8 kilocalories per mole for the beta-ketoacyl-acyl carrier protein synthase complex [18] [20]. These favorable binding energies indicate strong protein-ligand interactions and suggest potential antimycobacterial activity.

Table 2. Molecular Dynamics Simulation Parameters for Protein-Ligand Binding Studies

System ComponentSpecificationParameter Details
Protein TargetMycobacterium tuberculosis InhAPDB ID: 4TZK
Ligand (Benzamide, N,N-diethyl-2-nitro-)C₁₁H₁₄N₂O₃Molecular Weight: 222.24 g/mol
SolventTIP3P Water Model~15,000 water molecules
Ion Concentration150 mM NaClPhysiological conditions
Simulation Time100 nsProduction run duration
Temperature310 KHuman body temperature
Pressure1 atmStandard atmospheric pressure
Force FieldAMBER ff14SBProtein/ligand parameters
EnsembleNPTIsothermal-isobaric
Cutoff Distance10.0 ÅNon-bonded interactions

The per-residue decomposition analysis identifies critical amino acid residues contributing to binding affinity, including Phenylalanine 41, Methionine 103, Tyrosine 158, and Methionine 161 for the enoyl-acyl carrier protein reductase target [25] [26]. These residues form favorable hydrophobic and electrostatic interactions with the diethylamide portion and nitro-substituted aromatic ring respectively.

Conformational analysis of the ligand within the binding pocket reveals preferred orientations that maximize favorable interactions while minimizing steric clashes [27] [15]. The nitro group adopts conformations that facilitate optimal hydrogen bonding with polar residues, while the diethylamide moiety occupies hydrophobic regions of the binding site.

Quantitative Structure-Activity Relationship Models for Antimycobacterial Optimization

The development of quantitative structure-activity relationship models for Benzamide, N,N-diethyl-2-nitro- and related compounds has been approached through comprehensive descriptor analysis and statistical modeling techniques [28] [29] [30]. The dataset comprises 156 benzamide derivatives with experimentally determined minimum inhibitory concentration values against Mycobacterium tuberculosis H37Rv strain, spanning activity ranges from 0.25 to 64 micrograms per milliliter.

Molecular descriptor calculations were performed using the PaDEL-Descriptor software suite, generating 1875 two-dimensional and three-dimensional descriptors encompassing topological, electronic, geometric, and physicochemical properties [31] [32]. Feature selection employed a combination of correlation analysis, variance inflation factor assessment, and genetic algorithm optimization to identify the most relevant descriptors for antimycobacterial activity prediction.

The optimal quantitative structure-activity relationship model incorporates six key descriptors: the Balaban topological index, highest occupied molecular orbital energy, lowest unoccupied molecular orbital energy, dipole moment, electrophilicity index, and molecular weight [33] [34]. This model demonstrates excellent statistical performance with a correlation coefficient of 0.856 and cross-validated correlation coefficient of 0.798, indicating robust predictive capability.

External validation using a test set of 31 compounds yields a predictive correlation coefficient of 0.823, confirming the model's reliability for antimycobacterial activity prediction [30] [35]. The model successfully identifies key structural features that enhance or diminish biological activity, providing valuable insights for lead optimization strategies.

The analysis reveals that electron-withdrawing substituents at the ortho position of the benzamide ring significantly enhance antimycobacterial activity, with nitro groups showing the highest positive contribution [8] [9]. Conversely, electron-donating groups such as methoxy and amino substituents generally decrease activity, consistent with the proposed mechanism involving electron-transfer processes.

The diethylamide substitution pattern demonstrates optimal balance between lipophilicity and hydrogen bonding capability, with longer alkyl chains reducing activity due to steric hindrance within the binding pocket [28] [29]. The model predicts that modifications to shorter alkyl chains or incorporation of cyclic amine structures could potentially improve binding affinity.

Table 3. Quantitative Structure-Activity Relationship Model Parameters for Antimycobacterial Optimization

Descriptor TypeSpecific DescriptorsStatistical ParametersAntimycobacterial Activity Contribution
TopologicalBalaban Index (J), Connectivity Indicesr² = 0.785, q² = 0.721Moderate
ElectronicHOMO/LUMO Energies, Dipole Momentr² = 0.823, q² = 0.754High
GeometricMolecular Volume, Surface Arear² = 0.692, q² = 0.634Low
HydrophobicLogP, Hydrophobic Surface Arear² = 0.748, q² = 0.681Moderate
StericMolecular Weight, Van der Waals Volumer² = 0.715, q² = 0.657Moderate
Quantum ChemicalElectrophilicity, Chemical Hardnessr² = 0.856, q² = 0.798Very High

The applicability domain analysis using the Williams plot demonstrates that 94% of the training set compounds fall within the acceptable leverage threshold, indicating reliable model predictions for structurally similar compounds [30] [34]. Outlier analysis identifies specific structural features that may require additional experimental validation or model refinement.

Virtual screening applications of the developed model have identified several promising benzamide derivatives with predicted minimum inhibitory concentration values below 0.5 micrograms per milliliter [32] [35]. These compounds feature optimized combinations of electron-withdrawing aromatic substituents and carefully selected amide modifications that enhance both binding affinity and selectivity.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

222.10044231 g/mol

Monoisotopic Mass

222.10044231 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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